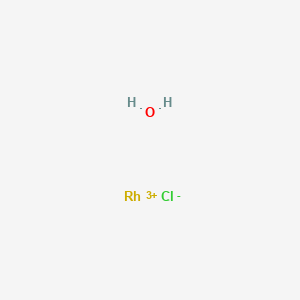
Rhodium(3+);chloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(3+);chloride;hydrate, also known as rhodium trichloride hydrate, is a compound consisting of rhodium, chlorine, and water molecules. It is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound typically appears as a red-brown solid and is soluble in water, hydroxide, and cyanide solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium(3+);chloride;hydrate can be synthesized by reacting rhodium metal with chlorine gas at elevated temperatures (200-300°C). The reaction is as follows:
2Rh+3Cl2→2RhCl3
Alternatively, the compound can be prepared by treating hydrated rhodium(III) oxide with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving rhodium powder in hydrochloric acid within an electrolytic tank. The solution is then filtered, distilled, and crystallized to obtain the hydrated form of rhodium chloride .
Chemical Reactions Analysis
Types of Reactions
Rhodium(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can participate in ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and olefins can replace chloride ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state rhodium compounds.
Reduction: Formation of rhodium(I) or rhodium(0) complexes.
Substitution: Formation of rhodium complexes with new ligands, such as [RhCl(NH_3)_5]Cl_2.
Scientific Research Applications
Rhodium(3+);chloride;hydrate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in hydrogenation, oxidation, and hydroformylation reactions.
Biology: Investigated for its potential use in biological systems and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in cancer treatment and as a component in drug formulations.
Industry: Utilized in the production of acetic acid, isomerization of alkenes, and reduction of aromatic rings
Mechanism of Action
The mechanism of action of rhodium(3+);chloride;hydrate involves its ability to coordinate with various ligands and facilitate chemical transformations. The compound can form complexes with substrates, enabling catalytic cycles that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparison with Similar Compounds
Rhodium(3+);chloride;hydrate can be compared with other similar compounds, such as:
- Rhodium(III) fluoride
- Rhodium(III) bromide
- Rhodium(III) iodide
- Cobalt(II) chloride
- Iridium(III) chloride
- Ruthenium(III) chloride
- Palladium(II) chloride
Uniqueness
This compound is unique due to its high catalytic activity and versatility in various chemical reactions. Unlike its lighter congener cobalt, which does not form a stable trichloride, this compound is stable and widely used in homogeneous catalysis .
Properties
Molecular Formula |
ClH2ORh+2 |
|---|---|
Molecular Weight |
156.37 g/mol |
IUPAC Name |
rhodium(3+);chloride;hydrate |
InChI |
InChI=1S/ClH.H2O.Rh/h1H;1H2;/q;;+3/p-1 |
InChI Key |
OHAZQUAGLMWHLK-UHFFFAOYSA-M |
Canonical SMILES |
O.[Cl-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



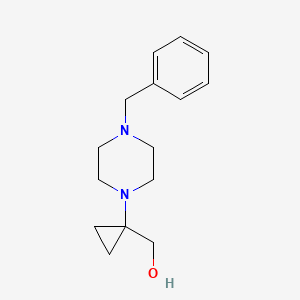
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)

![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
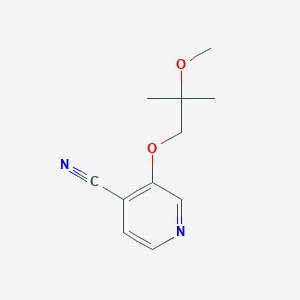
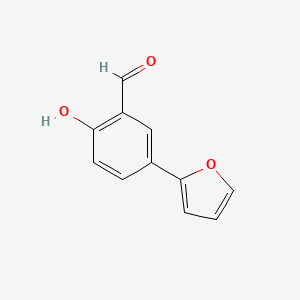
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)
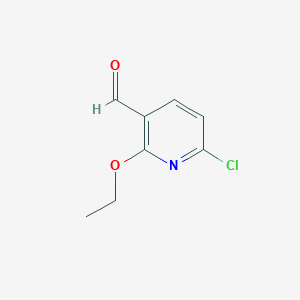

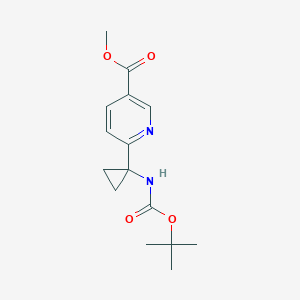
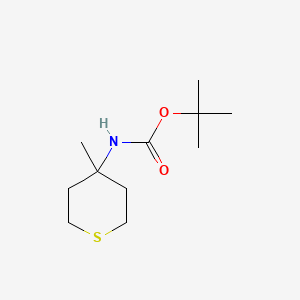
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
